2-Formylphenoxyacetic acid

Catalog No.
S661755
CAS No.
6280-80-4
M.F
C9H8O4
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Formylphenoxyacetic acid

CAS Number

6280-80-4

Product Name

2-Formylphenoxyacetic acid

IUPAC Name

2-(2-formylphenoxy)acetic acid

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C9H8O4/c10-5-7-3-1-2-4-8(7)13-6-9(11)12/h1-5H,6H2,(H,11,12)

InChI Key

ANWMNLAAFDCKMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC(=O)O

The exact mass of the compound 2-(2-Formylphenoxy)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133590. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Formylphenoxyacetic acid (CAS 6280-80-4) is a highly reactive, bifunctional aromatic building block characterized by an ortho-positioned aldehyde and a carboxymethoxy group. In procurement and process chemistry, this specific substitution pattern is highly valued because it simultaneously provides an electrophilic center for imine/Schiff base condensation and a carboxylic acid for metal coordination or esterification. Unlike generic phenoxyacetic acids or simple benzaldehydes, this exact structural arrangement is a mandatory precursor for specific intramolecular cyclizations and the generation of hexadentate ligand scaffolds used in advanced materials and active pharmaceutical ingredient (API) synthesis [1].

Research Fit

Supports dual-functional derivatization via reactive aldehyde and carboxylic acid handles
Reported use in azomethine (Schiff base) synthesis and benzofuran cyclization pathways
Ortho-substitution geometry supports metal chelation and crystal engineering studies

Substituting 2-formylphenoxyacetic acid with its structural isomers (3-formyl or 4-formylphenoxyacetic acid) or simpler analogs like salicylaldehyde fundamentally disrupts downstream processability. The meta- and para-isomers lack the necessary spatial proximity between the formyl and acetic acid groups, completely preventing the intramolecular cyclizations required to form benzofuran core structures [1]. Furthermore, attempting to use salicylaldehyde as a cheaper alternative for coordination chemistry fails because it lacks the carboxymethoxy moiety, requiring buyers to perform additional, yield-reducing O-alkylation steps to achieve the same hexadentate coordination capacity necessary for complex metal-organic frameworks and single-ion magnets [2].

Substitution Risk

ISOMER 3- or 4-formyl positional isomers may shift chelation geometry and heterocyclization yield due to altered aldehyde orientation
ANALOG Non-formyl analogs (e.g., phenoxyacetic acid) lack the reactive aldehyde handle, limiting synthetic utility for downstream derivatization
BIOACTIVITY Derivative antimicrobial profiles may not replicate without the ortho-formyl substitution pattern, impacting screening reproducibility

Direct Benzofuran Cyclization Efficiency vs. Isomeric Alternatives

In the synthesis of benzofuran (coumarone) scaffolds, 2-formylphenoxyacetic acid enables a direct Perkin-type condensation and cyclization that bypasses the need for a discrete decarboxylation step. This optimized route yields benzofuran in 52–56% overall yield directly from the starting materials. In stark contrast, attempting this cyclization with 3-formylphenoxyacetic acid or 4-formylphenoxyacetic acid results in a 0% yield of the fused heterocycle, as their geometry physically prohibits the required intramolecular ring closure [1].

Evidence DimensionDirect cyclization yield to benzofuran
Target Compound Data52–56% overall yield via single-step cyclization/decarboxylation
Comparator Or Baseline3- and 4-formylphenoxyacetic acid (0% yield)
Quantified DifferenceAbsolute requirement of the ortho-substitution pattern for >50% yield
ConditionsPerkin-type condensation/cyclization conditions

Eliminates a discrete decarboxylation step in the scale-up of benzofuran-based pharmaceuticals, significantly reducing process time and reagent costs.

Synthetic Yield
Cross-study comparable
82–83% isolated yield
Comparator (Phenoxyacetic acid): 65–75%
Supports higher process efficiency in multi-step synthesis
Williamson ether synthesis conditions; yield context may vary with scale

Enforcement of Trigonal Prismatic Geometry in Co(II) Complexes

When used as a precursor for hexadentate Schiff base ligands, 2-formylphenoxyacetic acid uniquely forces Co(II) ions into a rare trigonal prismatic geometry. Standard salicylaldehyde-derived ligands typically default to octahedral or disordered geometries with lower magnetic anisotropy. The specific steric and electronic constraints of the 2-formylphenoxyacetic acid scaffold reliably induce this trigonal prismatic environment, yielding field-induced single-molecule magnets with spin reversal energetic barriers (U_eff) reaching up to 72 K [1].

Evidence DimensionSpin reversal energetic barrier (U_eff) and coordination geometry
Target Compound DataTrigonal prismatic geometry, U_eff up to 72 K
Comparator Or BaselineStandard octahedral Co(II) Schiff base complexes (lower anisotropy)
Quantified DifferenceReliable induction of trigonal prismatic geometry yielding a 72 K energy barrier
ConditionsCo(II) complexation with hexadentate Schiff bases

Provides materials scientists with a predictable, off-the-shelf ligand precursor for engineering high-anisotropy single-ion magnets without complex ligand synthesis.

Antibacterial Screening
Class-level inference
Reported activity context comparable to ciprofloxacin
S. aureus and E. coli disc diffusion assay
Supports antimicrobial screening context for azomethine derivatives
Qualitative comparison; exact zone diameters to verify

Scaffold-Specific Antibacterial Potency of Azomethine Derivatives

The precise ortho-formyl and carboxymethoxy arrangement in 2-formylphenoxyacetic acid is critical for the bioactivity of its downstream azomethine (Schiff base) derivatives. In standardized disc diffusion assays against S. aureus and E. coli, several azomethines synthesized exclusively from this compound exhibited zones of inhibition almost equal to the standard antibiotic Ciprofloxacin. Generic phenoxyacetic acid derivatives lacking the reactive azomethine linkage, or those formed from non-ortho isomers, fail to replicate this specific high-potency antibacterial profile [1].

Evidence DimensionAntibacterial efficacy (zone of inhibition)
Target Compound DataAzomethine derivatives exhibit activity comparable to Ciprofloxacin
Comparator Or BaselineGeneric phenoxyacetic acids (inferior or absent azomethine-driven antibacterial activity)
Quantified DifferenceNear-parity with Ciprofloxacin standard for select derivatives
ConditionsDisc diffusion assay against S. aureus and E. coli

Ensures that medicinal chemistry procurement secures the exact bifunctional scaffold required to replicate high-potency antibacterial hits.

Crystal Packing
Head-to-head comparison
Unique H-bonded chain polymer
Monoclinic P2₁/n; O···O = 2.694(3) Å
Distinct supramolecular motif not reported for 3- or 4-formyl isomers
Predictable assembly for Co(II) and Zn(II) complexation studies
Purity & Consistency
Cross-study comparable
Purity ≥97%, m.p. 129.5–132 °C
Comparator (3-formyl): purity 95%; (4-formyl): m.p. 193–196 °C
Narrow melting range supports reproducible derivatization workflows
Specification context; vendor data may differ

Scalable Synthesis of Benzofuran-Based Pharmaceuticals

Because 2-formylphenoxyacetic acid undergoes direct intramolecular cyclization and decarboxylation, it is the optimal procurement choice for the scalable synthesis of benzofuran (coumarone) cores. This eliminates intermediate isolation steps that would be required if starting from salicylaldehyde or generic phenoxyacetic acids [1].

Design of High-Anisotropy Single-Ion Magnets

In advanced materials research, this compound is utilized to synthesize hexadentate Schiff base ligands that reliably enforce trigonal prismatic geometries around Co(II) centers. This specific application is critical for developing molecular magnets with high spin reversal energetic barriers (up to 72 K) [2].

Development of Novel Azomethine Antibacterials

The dual functionality of the ortho-aldehyde and carboxymethoxy groups makes this compound an ideal starting material for synthesizing libraries of biologically active azomethine derivatives. It is specifically selected in medicinal chemistry workflows aiming to match or exceed the antibacterial efficacy of standards like Ciprofloxacin [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Benzofuran heterocyclic synthesis
Ortho-formyl cyclization geometry
Reported cyclization yield context
Antibacterial azomethine screening
Aldehyde derivatization handle
Antimicrobial screening context
Crystal engineering of metal complexes
Hydrogen-bonded chain polymer motif
Crystal packing and metal coordination context
Pharmaceutical intermediate preparation
Narrow melting point and purity profile
Batch-to-batch reproducibility context

XLogP3

0.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

180.04225873 Da

Monoisotopic Mass

180.04225873 Da

Heavy Atom Count

13

UNII

CC6J4EUV9T

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6280-80-4

Wikipedia

2-Formylphenoxyacetic acid

General Manufacturing Information

Acetic acid, 2-(2-formylphenoxy)-: INACTIVE

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